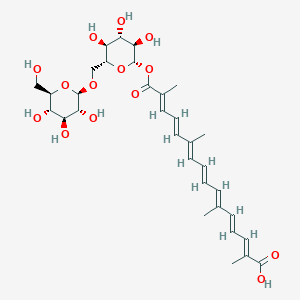

Crocin III

Übersicht

Beschreibung

Crocin 3 ist ein wasserlösliches Carotinoidpigment, das hauptsächlich in den Narben der Safranblume (Crocus sativus) und den Früchten von Gardenia jasminoides vorkommt. Es ist eines der glykosylierten Derivate von Crocetin, einer Dicarbonsäure. Crocin 3 ist bekannt für seine leuchtend rote Farbe und wird als natürlicher Farbstoff in Lebensmitteln und Kosmetika verwendet. Es weist auch verschiedene pharmakologische Eigenschaften auf, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen .

Wissenschaftliche Forschungsanwendungen

Crocin 3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als natürlicher Farbstoff und als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen verwendet.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und seine Auswirkungen auf Zellsignalisierungswege.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, darunter antioxidative, entzündungshemmende und neuroprotektive Eigenschaften. Es hat sich als vielversprechend für die Behandlung von neurodegenerativen Erkrankungen, Depressionen und Herz-Kreislauf-Erkrankungen erwiesen.

Industrie: Wird in der Lebensmittel- und Kosmetikindustrie als natürlicher Farbstoff und Zusatzstoff eingesetzt .

Wirkmechanismus

Crocin 3 übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Wege aus:

Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress durch Abgabe von Elektronen.

Entzündungshemmende Wirkungen: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.

Neuroprotektiver Mechanismus: Moduliert Neurotransmitterspiegel und schützt Neuronen vor Schäden, indem es die Apoptose hemmt und zellüberlebende Pfade fördert, wie den Signalweg des Säugetierziels von Rapamycin (mTOR)

Wirkmechanismus

Target of Action

Crocin III, also known as β-D-gentiobiosyl crocetin, is a bioactive compound that primarily targets various cellular processes. It interacts with cellular components such as DNA and RNA, cellular topoisomerase, and microtubules . It also targets the NLR family pyrin domain containing 3 (NLRP3) expression, cleaved caspase 1, and gasdermin D (GSDMD) .

Mode of Action

This compound exerts its effects through a complex mechanism of action. It inhibits DNA and RNA synthesis, suppresses cell invasion and metastasis, and induces apoptosis . It also downregulates NLRP3 expression, cleaved caspase 1, and gasdermin D (GSDMD), and suppresses the NF-κB pathway .

Biochemical Pathways

This compound affects various biochemical pathways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, protects cells from reactive oxygen species (ROS) damage, and stimulates apoptosis in cancer cells . It also modulates molecular signaling pathways such as TLR4/PTEN/AKT/mTOR/NF-κB and microRNA (miR-21) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the glycosylation process enhances its water solubility and stability and regulates metabolite compartmentalization .

Result of Action

The action of this compound results in various molecular and cellular effects. It inhibits DNA and RNA synthesis, suppresses cell invasion and metastasis, and induces apoptosis . It also downregulates NLRP3 expression, cleaved caspase 1, and gasdermin D (GSDMD), and suppresses the NF-κB pathway . These effects contribute to its potential therapeutic properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of crocins, including this compound, in plants is influenced by factors such as light irradiation and temperature during the drying and extraction steps . Moreover, the transcription levels of genes involved in crocin biosynthesis, such as CsCCD2, are highly correlated with temperature .

Biochemische Analyse

Biochemical Properties

Beta-D-gentiobiosyl crocetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases, which are responsible for the glycosylation process. This compound is also involved in the synthesis of crocins, where it acts as a precursor . The interactions between beta-D-gentiobiosyl crocetin and these biomolecules are essential for the formation of crocin derivatives, which have been studied for their antioxidant properties.

Cellular Effects

Beta-D-gentiobiosyl crocetin influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression related to antioxidant defense mechanisms, thereby enhancing cellular protection against oxidative damage . Additionally, beta-D-gentiobiosyl crocetin impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of beta-D-gentiobiosyl crocetin involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, beta-D-gentiobiosyl crocetin has been shown to inhibit certain enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-D-gentiobiosyl crocetin have been studied over time. This compound exhibits stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that beta-D-gentiobiosyl crocetin can maintain its antioxidant properties over extended periods, providing sustained cellular protection in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of beta-D-gentiobiosyl crocetin vary with different dosages in animal models. At lower doses, this compound has been observed to enhance antioxidant defenses without causing adverse effects . At higher doses, beta-D-gentiobiosyl crocetin may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Beta-D-gentiobiosyl crocetin is involved in several metabolic pathways, particularly those related to glycosylation and antioxidant defense. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing metabolic flux and metabolite levels . The presence of beta-D-gentiobiosyl crocetin can enhance the synthesis of crocin derivatives, which are known for their health-promoting properties.

Transport and Distribution

Within cells and tissues, beta-D-gentiobiosyl crocetin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of beta-D-gentiobiosyl crocetin is crucial for its activity, as it needs to reach specific cellular compartments to function effectively.

Subcellular Localization

Beta-D-gentiobiosyl crocetin exhibits distinct subcellular localization patterns, which are essential for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows beta-D-gentiobiosyl crocetin to interact with its target biomolecules and exert its effects on cellular processes.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Crocin 3 beinhaltet die Glykosylierung von Crocetin. Der Prozess beginnt typischerweise mit der Extraktion von Crocetin aus natürlichen Quellen wie Safran oder Gardenie. Crocetin wird dann unter kontrollierten Bedingungen mit bestimmten Glykosyldonoren Glykosylierungsreaktionen unterzogen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und Lösungsmitteln, um den Glykosylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Crocin 3 kann durch biotechnologische Methoden erreicht werden, einschließlich der Verwendung von gentechnisch veränderten Mikroorganismen. So können beispielsweise Gene, die für die Biosynthese von Crocinen verantwortlich sind, in Mikroorganismen wie Escherichia coli oder Saccharomyces cerevisiae eingeführt werden. Diese Mikroorganismen können dann Crocin 3 in großen Mengen durch Fermentationsprozesse produzieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Crocin 3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Crocin 3 kann zu Crocetin und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Reduktionsreaktionen können Crocin 3 in seine Vorläuferformen zurückverwandeln.

Hydrolyse: Die Hydrolyse von Crocin 3 führt zur Spaltung von glykosidischen Bindungen und erzeugt Crocetin und Zuckermoleküle

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hydrolyse: Es werden typischerweise saure oder enzymatische Hydrolysebedingungen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Crocetin, verschiedene Glykoside und andere Oxidations- oder Reduktionsprodukte .

Analyse Chemischer Reaktionen

Types of Reactions

Crocin 3 undergoes various chemical reactions, including:

Oxidation: Crocin 3 can be oxidized to form crocetin and other oxidation products.

Reduction: Reduction reactions can convert crocin 3 back to its precursor forms.

Hydrolysis: Hydrolysis of crocin 3 results in the cleavage of glycosidic bonds, producing crocetin and sugar molecules

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or enzymatic hydrolysis conditions are typically employed

Major Products

The major products formed from these reactions include crocetin, various glycosides, and other oxidation or reduction derivatives .

Vergleich Mit ähnlichen Verbindungen

Crocin 3 ist Teil einer Familie von Crocinen, zu denen Crocin 1, Crocin 2, Crocin 4 und Crocin 5 gehören. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich jedoch in der Anzahl und Art der an das Crocetin-Rückgrat gebundenen Glykosylgruppen. Im Vergleich zu anderen Crocinen weist Crocin 3 einzigartige Glykosylierungsmuster auf, die seine Löslichkeit, Stabilität und Bioaktivität beeinflussen können. Diese Einzigartigkeit macht Crocin 3 besonders wertvoll für spezifische Anwendungen in Medizin und Industrie .

Liste ähnlicher Verbindungen

- Crocin 1

- Crocin 2

- Crocin 4

- Crocin 5

Crocin 3 zeichnet sich durch seine spezifische Glykosylierung aus, die unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen kann .

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 | |

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

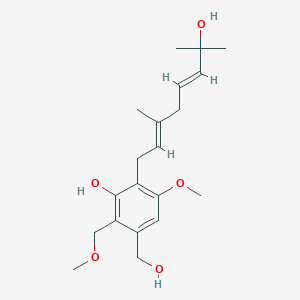

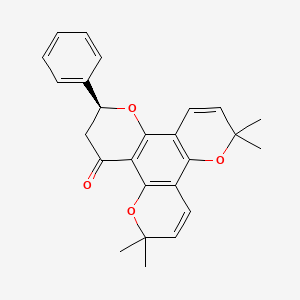

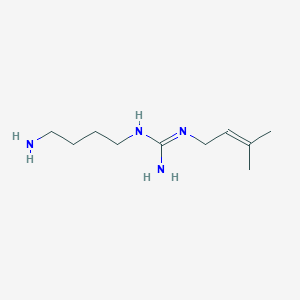

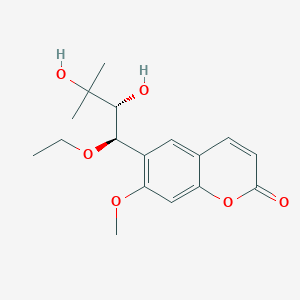

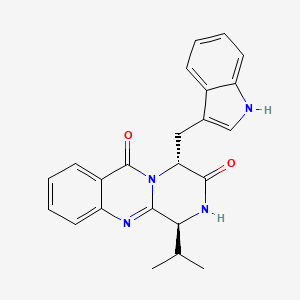

Feasible Synthetic Routes

Q1: How does the color of Gardenia jasminoides fruits relate to their Crocin I content, and what implications does this have for quality assessment?

A2: Studies have shown a positive correlation between the redness of Gardenia jasminoides fruits, specifically the a value in the color space, and the content of Crocin I. [] This correlation suggests that a more intense red color in the fruits indicates a higher concentration of Crocin I, implying better quality Gardenia jasminoides*. This observation provides a basis for using color as a visual indicator for assessing the quality of these fruits. []

Q2: Can you explain the role of glycosylation in the biosynthesis of crocins and name specific enzymes involved in this process?

A3: Glycosylation, the process of attaching sugar molecules to another molecule, is a crucial step in the biosynthesis of crocins. [] In Gardenia jasminoides, specific enzymes called UDP-glycosyltransferases (UGTs) catalyze this reaction. Two such enzymes, GjUGT94E13 and GjUGT74F8, have been identified as key players in attaching glucose molecules to crocetin, the precursor molecule, to form different crocins, including Crocin III. []

Q3: What is the significance of optimizing the catalytic reaction conditions for crocin biosynthesis in engineered E. coli?

A4: Optimizing the reaction conditions is crucial for enhancing the efficiency of crocin production in engineered E. coli. Researchers have identified that a specific medium consisting of 50 mM NaH2PO4-Na2HPO4 buffer (pH 8.0) and 5% glucose facilitates the most efficient glycosylation of crocetin by the UGT enzymes. [] This optimized environment leads to a higher conversion rate of crocetin to crocins, including this compound, significantly improving the yield of these valuable compounds. []

Q4: How does Crocin, a broader class to which this compound belongs, potentially counteract the adverse effects of atrazine on male reproductive health in mice?

A5: Studies on mice exposed to atrazine, a widely used herbicide, have shown that Crocin administration can mitigate the negative impact of atrazine on sperm parameters and testicular tissue. [] Specifically, Crocin has been observed to improve sperm count, reduce sperm abnormalities, and decrease the number of apoptotic spermatogenic cells in atrazine-exposed mice. [] While this research highlights the potential protective effects of Crocin, further investigation is needed to understand the specific mechanisms of action underlying these observations, particularly in the context of this compound.

Q5: Beyond its potential medicinal properties, what other applications do crocins like this compound have in various industries?

A6: Crocins, including this compound, are not only valued for their potential medicinal benefits but also find applications as natural coloring agents and spices. [] Their vibrant color makes them suitable for use as food dyes, while their unique flavor profile adds complexity to culinary creations. This versatility highlights the diverse potential of crocins across different sectors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)

![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)

![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)